![molecular formula C16H24N2O B2371738 4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane CAS No. 1352925-36-0](/img/structure/B2371738.png)

4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

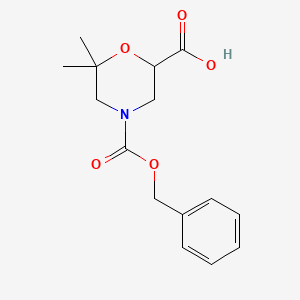

“4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane” is a chemical compound with the molecular formula C16H24N2O . Its average mass is 260.375 Da and its monoisotopic mass is 260.188873 Da .

Molecular Structure Analysis

The InChI code for “4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane” is 1S/C16H24N2O.2ClH/c1-14-11-18 (12-15-5-3-2-4-6-15)13-16 (19-14)7-9-17-10-8-16;;/h2-6,14,17H,7-13H2,1H3;2*1H .Scientific Research Applications

Solid-Phase Synthesis

The compound plays a role in the microwave-assisted solid-phase synthesis of piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes. This process is crucial for the direct annulation of primary amines with resin-bound bismesylates. An α-methyl benzyl carbamate resin linker is pivotal in this chemistry, allowing the cleavage of heterocycles under mildly acidic conditions without contamination from linker-derived N-alkylated byproducts (Macleod et al., 2006).

Chemical Synthesis and Biological Activity

The compound is part of a broader class of 1,9-diazaspiro[5.5]undecanes known for their biological activity. It's involved in treatments for a range of disorders, including obesity, pain, and various immune system, cell signaling, cardiovascular, and psychotic disorders. The chemical synthesis of these compounds, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, has been extensively discussed in the literature (Blanco‐Ania et al., 2017).

Treatment of Chronic Kidney Diseases

1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), showing promise as orally active agents for the treatment of chronic kidney diseases. In a rat model, these compounds demonstrated significant efficacy in lowering serum creatinine, highlighting their potential as drug candidates for such conditions (Kato et al., 2014).

Catalyst-Free Synthesis of Nitrogen-Containing Spiro Heterocycles

The compound is involved in the catalyst-free synthesis of nitrogen-containing spiro heterocycles, such as 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones and 3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones. This process is significant for yielding high products in a short time, with the structure being confirmed through X-ray analysis. It's a clear demonstration of the compound's role in facilitating efficient chemical synthesis processes (Aggarwal et al., 2014).

Safety and Hazards

The safety and hazards associated with “4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane” include hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

4-benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-17-9-7-16(8-10-17)14-18(11-12-19-16)13-15-5-3-2-4-6-15/h2-6H,7-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBKPIVODDPZQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CC1)CN(CCO2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate](/img/structure/B2371659.png)

![methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2371660.png)

![3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]propanehydrazide](/img/structure/B2371662.png)

![(2Z)-2-[(2-bromophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2371664.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2371669.png)

![Ethyl 4-((4-((4-methoxy-6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2371670.png)

![2-[4-(3-Fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2371671.png)

![3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2371673.png)

![[1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2371675.png)

![6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2371678.png)